molecular formula C19H25N5O2 B2966396 1-(3-(1H-imidazol-1-yl)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894005-42-6

1-(3-(1H-imidazol-1-yl)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2966396
CAS No.: 894005-42-6
M. Wt: 355.442
InChI Key: KFROIFNRHDLLJY-UHFFFAOYSA-N
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Description

1-(3-(1H-imidazol-1-yl)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthesis

Understanding Reactivity and Spectroscopic Characterization : Research on newly synthesized imidazole derivatives, such as those discussed by Hossain et al. (2018), provides insights into the reactivity of these compounds through spectroscopic characterization and computational study. The study highlights the synthesis pathway, spectroscopic properties, and reactivity insights based on molecular dynamics simulations, molecular electrostatic potential, and interactions with water molecules, suggesting their potential in chemical and pharmaceutical applications (Hossain et al., 2018).

Synthesis of Substituted Imidazoles : Yutilov et al. (2006) explored the synthesis of 1- and 3-substituted imidazo[4,5-b]pyridin-2-ones, showcasing the versatility of imidazole derivatives in synthesizing complex molecules that could serve as intermediates for further chemical transformations (Yutilov et al., 2006).

Potential Applications in Medicinal Chemistry

Biological Study of Oxopyrimidines : Ladani et al. (2009) synthesized oxopyrimidines and thiopyrimidines derivatives of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, which were evaluated for their antibacterial and antifungal activities. This research suggests the potential of imidazole derivatives in developing new antimicrobial agents (Ladani et al., 2009).

New Anticancer Agents : Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. The study highlights the significance of urea derivatives in medicinal chemistry, particularly as potential anticancer agents (Feng et al., 2020).

Luminescence Sensing

Luminescence Sensing of Benzaldehyde : Shi et al. (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks that exhibit selective sensitivity to benzaldehyde-based derivatives. This study opens avenues for the use of imidazole derivatives in developing fluorescence sensors for chemical detection (Shi et al., 2015).

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(3-imidazol-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-14-4-5-17(10-15(14)2)24-12-16(11-18(24)25)22-19(26)21-6-3-8-23-9-7-20-13-23/h4-5,7,9-10,13,16H,3,6,8,11-12H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFROIFNRHDLLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3C=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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